molecular formula C7H12O3 B14325580 Methyl 3-hydroxyhex-4-enoate

Methyl 3-hydroxyhex-4-enoate

Cat. No.: B14325580
M. Wt: 144.17 g/mol
InChI Key: BTXFAUMOGLPUPB-UHFFFAOYSA-N
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Description

4-Hexenoic acid, 3-hydroxy-, methyl ester is an organic compound with the molecular formula C7H12O3. It is a derivative of hexenoic acid, featuring a hydroxyl group and a methyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexenoic acid, 3-hydroxy-, methyl ester typically involves the esterification of 4-Hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of 4-Hexenoic acid, 3-hydroxy-, methyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

4-Hexenoic acid, 3-hydroxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-Hexenoic acid, 3-oxo-, methyl ester.

    Reduction: Formation of 4-Hexenoic acid, 3-hydroxy-, methyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hexenoic acid, 3-hydroxy-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of metabolic pathways involving fatty acids and esters.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Hexenoic acid, 3-hydroxy-, methyl ester involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid, 3-hydroxy-, methyl ester: Similar structure but lacks the double bond present in 4-Hexenoic acid, 3-hydroxy-, methyl ester.

    4-Hexenoic acid, methyl ester: Similar structure but lacks the hydroxyl group.

Uniqueness

4-Hexenoic acid, 3-hydroxy-, methyl ester is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its similar compounds.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 3-hydroxyhex-4-enoate

InChI

InChI=1S/C7H12O3/c1-3-4-6(8)5-7(9)10-2/h3-4,6,8H,5H2,1-2H3

InChI Key

BTXFAUMOGLPUPB-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CC(=O)OC)O

Origin of Product

United States

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